![molecular formula C17H16FN3 B14209221 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- CAS No. 827322-97-4](/img/structure/B14209221.png)
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is a complex organic compound that features a pyridine ring substituted with a nitrile group and a piperidine ring attached to a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution of a fluorinated pyridine derivative with a piperidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), dichloromethane (DCM) as solvent.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) as catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an allosteric modulator, altering the conformation of a receptor to enhance or inhibit its function. The pathways involved often include signal transduction mechanisms that are crucial for cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-pyridinecarbonitrile: A pyridine derivative with similar structural features but different functional groups.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another pyridine derivative with multiple halogen substitutions.
3-Cyanopyridine: A simpler pyridine derivative with a nitrile group.
Uniqueness
3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]- is unique due to the presence of both a fluorophenyl and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
827322-97-4 |
|---|---|
Formule moléculaire |
C17H16FN3 |
Poids moléculaire |
281.33 g/mol |
Nom IUPAC |
6-[3-(2-fluorophenyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H16FN3/c18-16-6-2-1-5-15(16)14-4-3-9-21(12-14)17-8-7-13(10-19)11-20-17/h1-2,5-8,11,14H,3-4,9,12H2 |
Clé InChI |
JXVPORXKPWCGNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


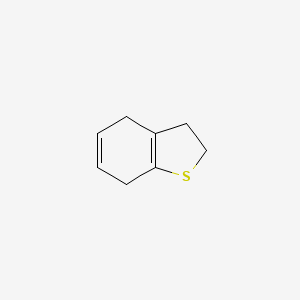
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
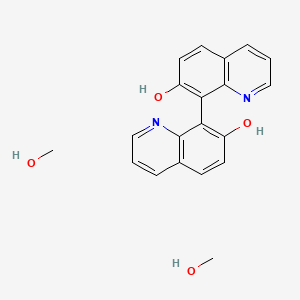
![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
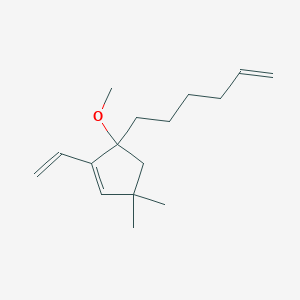
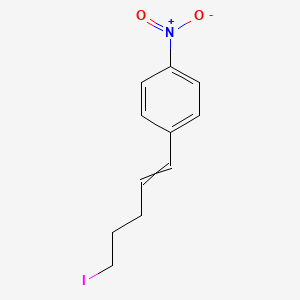

![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
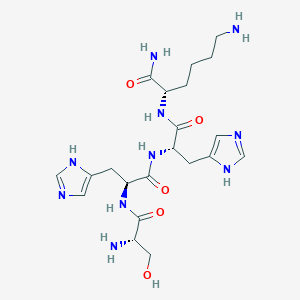
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)

![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)
